Adamantanine

Amino Acid Transport Inhibition Ehrlich Ascites Carcinoma System L Transporter

Adamantanine is a rigid, geminally substituted tricyclic α-amino acid that acts as a competitive inhibitor of neutral amino acid transport (System L & A, methionine Ki=0.76 mM) and leucine aminopeptidase (I/S0.5=10.5). Unlike 1-aminoadamantane antivirals, its 2-position cage scaffold selectively targets amino acid uptake without ion channel modulation. It uniquely enforces γ-turn conformations in peptide engineering—unattainable with flexible achiral analogs like AIB. For oncology SAR probing nutrient deprivation/proteolytic enzyme crosstalk, or in vivo uptake studies where CNS-penetrant compounds introduce behavioral artifacts, Adamantanine’s demonstrated lack of acute toxicity (oral up to 1000 mg/kg in rats) and validated prodrug latentiation chemistry make it the definitive tool compound. Choose Adamantanine to ensure experimental reproducibility where substitution with cycloleucine or 1-aminoadamantanes introduces functional divergence.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 42381-05-5
Cat. No. B1666555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantanine
CAS42381-05-5
SynonymsNSC 145160;  NSC145160;  NSC-145160;  Adamantanine; 
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3(C(=O)O)N
InChIInChI=1S/C11H17NO2/c12-11(10(13)14)8-2-6-1-7(4-8)5-9(11)3-6/h6-9H,1-5,12H2,(H,13,14)
InChIKeyWQMQRNCPZFUGID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Adamantanine (CAS 42381-05-5) for Amino Acid Transport Inhibition and Peptide Engineering: Core Characteristics and Research Utility


Adamantanine (2-Aminoadamantane-2-carboxylic acid) is a rigid, achiral, tricyclic α-amino acid that functions as a competitive inhibitor of amino acid transport systems [1]. First synthesized via the Bucherer-Lieb hydantoin procedure from adamantan-2-one, this compound is characterized by a geminally substituted adamantane cage bearing both an amino and a carboxylic acid group at the same carbon [2]. Unlike the more widely recognized 1-aminoadamantane antiviral class (amantadine, rimantadine), the substitution pattern of Adamantanine confers a distinct biochemical profile centered on interfering with cellular uptake of neutral amino acids rather than modulating ion channels [1].

Why Generic Substitution Fails for Adamantanine in Amino Acid Transport Studies and Peptide Foldamer Design


Substituting Adamantanine with other adamantane derivatives or structurally simpler α,α-disubstituted amino acids introduces significant functional divergence that undermines experimental reproducibility. While amantadine and rimantadine target viral M2 ion channels and NMDA receptors [1], Adamantanine's 2-position functionalization creates a sterically encumbered, lipophilic scaffold that preferentially engages System L and System A amino acid transporters in a competitive manner [2]. This structural distinction is critical: 1-aminoadamantanes exhibit no meaningful amino acid transport inhibition, whereas cycloleucine—a cyclopentane analog—shows weaker transport inhibitory potency than Adamantanine on a molar basis [3]. Furthermore, the compound's achiral, highly constrained geometry serves as a unique γ-turn-inducing residue for peptide engineering—a property absent in flexible achiral alternatives like α-aminoisobutyric acid (AIB) [4]. Interchanging these compounds will yield fundamentally different outcomes in any experimental system designed to probe amino acid uptake, tumor cell growth modulation, or peptide secondary structure stabilization.

Quantitative Evidence Guide: Adamantanine Differentiation Metrics for Procurement Decision-Making


Superior Inhibition of Neutral Amino Acid Transport Compared to Cycloleucine

Adamantanine inhibits L-leucine and L-methionine uptake into Ehrlich ascites carcinoma cells and is described as a better inhibitor than cycloleucine (1-aminocyclopentanecarboxylic acid) on a molar basis in the same experimental system [1]. While the original study did not report a direct numerical Ki comparison for cycloleucine in the identical assay, cycloleucine has been characterized in other transport systems with Ki values approximately 1.0 mM [2], whereas Adamantanine's methionine transport Ki is 0.76 mM—a 24% lower inhibition constant indicating moderately higher affinity.

Amino Acid Transport Inhibition Ehrlich Ascites Carcinoma System L Transporter Competitive Inhibitor

Methionine Transport Inhibition: Ki = 0.76 mM in Ehrlich Ascites Cells

Adamantanine competitively inhibits L-methionine transport into Ehrlich ascites carcinoma cells with a Ki value of 0.76 mM [1]. This kinetic constant defines the compound's affinity for the transporter binding site relative to the native substrate. For context, naturally occurring competitive inhibitors of neutral amino acid transport such as L-valine exhibit Ki values in the millimolar range (e.g., ~5 mM for leucine transport inhibition), while high-affinity synthetic LAT1 inhibitors like SKN103 achieve Ki values of 2.1 µM [2]. Adamantanine occupies an intermediate affinity range appropriate for biochemical studies requiring reversible, sub-saturating transport modulation.

Methionine Transport Amino Acid Uptake Competitive Inhibition Kinetics Ehrlich Ascites Carcinoma

Leucine Aminopeptidase Inhibition: I/S0.5 = 10.5

Adamantanine inhibits leucine aminopeptidase with an I/S0.5 value of 10.5 [1]. The I/S0.5 metric represents the inhibitor-to-substrate concentration ratio at which enzyme activity is reduced to half its uninhibited rate; higher values indicate weaker inhibition. This modest inhibitory activity is accompanied by antiproliferative effects against P388 lymphocytic leukemia cells with an IC50 >1 mM . While not a potent cytotoxic agent, this dual activity profile—amino acid transport blockade plus aminopeptidase inhibition—distinguishes Adamantanine from pure transport inhibitors like BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid), which lack significant peptidase activity [2].

Leucine Aminopeptidase Enzyme Inhibition Tumor Cell Proliferation P388 Leukemia

Gamma-Turn Induction: Unique Peptide Foldamer Scaffold

Adamantanine functions as a γ-turn inducer when incorporated into peptide sequences, promoting a distinct secondary structure motif characterized by a hydrogen bond between residues i and i+2 . X-ray diffraction analyses of Adm-rich short peptides confirm a significant propensity for the Adm residue to adopt γ-turn and γ-turn-like conformations [1]. This property contrasts sharply with achiral α,α-disubstituted amino acids like α-aminoisobutyric acid (AIB), which strongly favors 3₁₀-helical or β-turn conformations rather than γ-turns [2]. The rigid adamantane cage enforces a specific backbone torsion angle distribution (φ ~ ±60°, ψ ~ ±30°) that is geometrically inaccessible to more flexible achiral alternatives.

Peptide Foldamer Gamma-Turn Secondary Structure Conformational Constraint

In Vivo Non-Toxicity: 1000 mg/kg Oral No Observed Adverse Effect in Rats

Adamantanine administered as a finely pulverized suspension to Sprague Dawley rats at doses of 500 mg/kg intraperitoneal (single dose) and 1000 mg/kg oral (single dose) exhibited no observable toxicity . This favorable acute safety profile contrasts with the well-documented CNS side effects of 1-aminoadamantane antivirals such as amantadine, which at therapeutic doses (100-300 mg/day in humans) can produce neuropsychiatric adverse events including hallucinations, agitation, and confusion [1]. The differential toxicity stems from Adamantanine's poor blood-brain barrier penetration relative to amantadine, which actively crosses the BBB via organic cation transporters [2].

In Vivo Toxicology Maximum Tolerated Dose Sprague Dawley Rat Preclinical Safety

Latentiation Strategy: Prodrug Derivatization to Overcome Bioavailability Limitations

Parent Adamantanine exhibits limited cellular permeability and systemic bioavailability, necessitating prodrug strategies for enhanced delivery. N-(γ-L-Glutamyl)adamantanine (Ic) and N-hydroxyadamantanine (Ib) were synthesized as latentiated forms, with Ib showing comparable inhibition of P-388 tumor cell growth to the antitumor agent N-hydroxycycloleucine (IIb) [1]. Dipeptide derivatives (Gly-Adm, Leu-Adm, Phe-Adm) were additionally synthesized using classical peptide coupling methods to improve bioavailability [2]. This latentiation platform differentiates Adamantanine from simpler amino acid transport inhibitors that lack an established prodrug chemistry toolkit for in vivo applications.

Prodrug Latentiation Bioavailability Enhancement γ-Glutamyl Derivative

Best Research and Industrial Application Scenarios for Adamantanine (CAS 42381-05-5)


Mechanistic Studies of System L and System A Amino Acid Transport

Adamantanine's competitive inhibition of neutral amino acid uptake with a methionine Ki of 0.76 mM makes it an essential tool compound for dissecting transporter subtype contributions to cellular amino acid homeostasis [1]. Unlike broad-spectrum inhibitors, Adamantanine's moderate affinity allows reversible, titratable blockade suitable for kinetic studies of System L (leucine-preferring) and System A (alanine-preferring) transporters. Researchers should prioritize Adamantanine over cycloleucine for experiments requiring maximal transport inhibition at the lowest possible molar concentration due to its demonstrated superior potency on a molar basis [1].

Tumor Cell Metabolism and Proliferation Assays

The dual activity profile—amino acid transport blockade combined with leucine aminopeptidase inhibition (I/S0.5 = 10.5)—positions Adamantanine as a unique probe for investigating convergent metabolic vulnerabilities in cancer cells [2]. P388 lymphocytic leukemia cell proliferation is inhibited with an IC50 >1 mM, providing a defined efficacy benchmark for structure-activity relationship (SAR) studies . Procurement for oncology research programs is justified when the experimental aim is to interrogate the intersection of nutrient deprivation and proteolytic enzyme inhibition rather than to achieve potent single-agent cytotoxicity.

Peptide Foldamer Design and γ-Turn Mimetic Synthesis

Adamantanine serves as a structurally rigid, achiral building block that reliably induces γ-turn conformations in synthetic peptides, as validated by X-ray crystallographic analyses of Adm-rich homo-oligomers [3]. Peptide chemists should select Adamantanine over flexible achiral alternatives (e.g., α-aminoisobutyric acid) when the desired secondary structure motif is a γ-turn rather than a 3₁₀-helix or β-turn. The compound's geminal substitution pattern and adamantane cage constrain backbone torsion angles to values inaccessible to other Cα-tetrasubstituted amino acids [4].

In Vivo Amino Acid Transport Modulation Studies in Rodent Models

Demonstrated lack of acute toxicity at oral doses up to 1000 mg/kg in Sprague Dawley rats supports Adamantanine's utility for in vivo experiments requiring sustained amino acid transport inhibition without confounding neurological side effects . Researchers should consider synthesizing bioavailability-enhanced prodrugs (e.g., γ-glutamyl or dipeptide derivatives) using the validated latentiation chemistry developed specifically for Adamantanine [5]. This application scenario is particularly relevant for studies of tumor growth, metabolic disorders, or tissue-specific amino acid uptake where CNS-penetrant compounds like amantadine would introduce unacceptable behavioral artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adamantanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.